Fmoc-N-Me-Ser(tBu)-OH

Catalog No.
S726417
CAS No.
197632-77-2
M.F
C23H27NO5
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Ser(tBu)-OH

CAS Number

197632-77-2

Product Name

Fmoc-N-Me-Ser(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1

InChI Key

PQSAXALAXPNFMG-FQEVSTJZSA-N

SMILES

Array

Synonyms

197632-77-2;Fmoc-N-Me-Ser(tBu)-OH;N-Fmoc-N-Methyl-O-tert-butyl-L-serine;MFCD02094430;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoicacid;PubChem19046;TMA040;SCHEMBL15083399;CTK3J1822;MolPort-006-701-287;Fmoc-N-methyl-O-t-butyl-L-serine;ZINC2389703;ANW-74596;CF-496;Fmoc-N-methyl-O-tert-butyl-L-serine;AKOS015837171;AKOS015908481;AM84674;AN-7893;CS13894;MP-0545;RTR-009167;AJ-35605;AK-41517;SC-24299

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Me-Ser(tBu)-OH is a specialized amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates two key modifications compared to the standard Fmoc-Ser-OH: an N-α-methyl group on the peptide backbone and a tert-butyl (tBu) ether protecting the side-chain hydroxyl group. N-methylation is a critical tool for medicinal chemists to enhance peptide drug candidates by increasing their metabolic stability against enzymatic degradation and improving cell permeability. The tBu group provides robust, acid-labile side-chain protection compatible with the standard Fmoc/tBu orthogonal synthesis strategy, ensuring it remains intact during the base-catalyzed Fmoc deprotection steps.

Direct substitution of Fmoc-N-Me-Ser(tBu)-OH with its non-methylated counterpart, Fmoc-Ser(tBu)-OH, will lead to a fundamentally different final peptide that lacks the intended therapeutic properties, such as enhanced stability or specific conformation, conferred by the N-methyl group. From a processability standpoint, N-methylated residues introduce significant steric hindrance, which disrupts interchain hydrogen bonding that causes aggregation but also necessitates altered coupling protocols, often requiring more potent activating reagents like HATU instead of standard HBTU/HCTU to achieve acceptable yields. Substituting with a different side-chain protection, such as Fmoc-N-Me-Ser(Trt)-OH, alters the deprotection strategy; the highly acid-labile Trityl (Trt) group can be removed under mild acidic conditions (e.g., 1-5% TFA) that leave the tBu group intact, making this substitution incompatible with synthesis plans that rely on the tBu group's higher stability.

Processability Advantage: Mitigates On-Resin Aggregation in Difficult Sequences

The primary procurement driver for N-methylated amino acids is their ability to disrupt the inter- and intra-chain hydrogen bonding that causes on-resin aggregation during SPPS. This aggregation can lead to incomplete deprotection and coupling steps, resulting in low yields and failed syntheses. While direct quantitative comparisons are sequence-dependent, the substitution of a standard amino acid with its N-methylated version is a widely adopted strategy to enable the synthesis of otherwise inaccessible "difficult sequences". This modification is often more effective than using pseudoproline dipeptides or other backbone-modified units for aggregation prevention.

Evidence DimensionSynthesis Success Rate for Aggregation-Prone Peptides
Target Compound DataEnables successful synthesis by disrupting backbone hydrogen bonds.
Comparator Or BaselineStandard Fmoc-Ser(tBu)-OH in an aggregation-prone sequence often leads to incomplete reactions and synthesis failure.
Quantified DifferenceQualitative but critical: Enables synthesis of sequences that are otherwise impossible to obtain with standard building blocks.
ConditionsSolid-phase peptide synthesis (SPPS) of hydrophobic or β-sheet-forming peptide sequences.

For difficult or aggregation-prone peptide sequences, using this compound can be the deciding factor between a successful synthesis and a complete failure, saving significant time and resources.

Precursor Suitability: Requires Stronger Coupling Reagents for Efficient Acylation

The steric bulk of the N-methyl group significantly slows down the kinetics of the coupling reaction. Standard coupling reagents like HBTU and HCTU are often less effective for acylating an N-methylated residue. Protocols consistently recommend the use of more potent uronium/aminium salt reagents, specifically HATU, often with extended reaction times, to achieve high coupling efficiency. In a direct comparison for coupling to sterically hindered N-termini, HATU is superior to HBTU. While not a direct comparison on this specific residue, the principle is widely established for N-methylated amino acids in general.

Evidence DimensionRequired Coupling Reagent Potency
Target Compound DataRequires high-potency reagents like HATU or PyAOP for efficient coupling.
Comparator Or BaselineFmoc-Ser(tBu)-OH can be efficiently coupled with standard, less expensive reagents like HBTU, HCTU, or DIC/HOBt.
Quantified DifferenceShift in required reagent class from standard (HBTU) to high-potency (HATU) to ensure reaction completion.
ConditionsAcylation step during Fmoc-based SPPS.

A buyer must factor in the need for more expensive, potent coupling reagents and potentially longer cycle times when procuring this compound, impacting overall synthesis cost and throughput.

Synthesis Compatibility: Robust tBu Protection Enables Orthogonal Strategies vs. Trt

The choice of the tert-butyl (tBu) side-chain protecting group is a critical process parameter. Compared to the highly acid-labile trityl (Trt) group found on an alternative like Fmoc-N-Me-Ser(Trt)-OH, the tBu group offers superior stability. The Trt group can be cleaved with very dilute acid (e.g., 1-5% TFA in DCM), whereas the tBu group requires high concentrations of TFA (typically >90%) for removal. This difference in lability allows the tBu group to remain stable during on-resin manipulations that might require the selective removal of other, more labile groups, ensuring side-chain integrity until the final global deprotection step.

Evidence DimensionAcid Lability / Cleavage Conditions
Target Compound DatatBu group requires >90% TFA for cleavage.
Comparator Or BaselineTrt (Trityl) group is cleaved with 1-5% TFA in DCM.
Quantified DifferenceThe tBu group is stable to acidic conditions that are >20 times milder than what is required for its own removal, providing a wide window for orthogonal deprotection schemes.
ConditionsAcid-mediated deprotection during SPPS.

This compound is the correct choice for syntheses requiring robust side-chain protection that must withstand intermediate, mild-acid steps, preventing premature deprotection and associated side reactions.

Enabling the Synthesis of Aggregation-Prone and 'Difficult' Peptides

This building block is the right choice when synthesizing peptides known to aggregate, such as those with high hydrophobicity or β-sheet-forming tendencies. By strategically replacing a standard serine residue with Fmoc-N-Me-Ser(tBu)-OH, the N-methyl group acts as a 'breaker' of interchain hydrogen bonds, improving solvent and reagent access to the growing peptide chain and preventing synthesis-ending aggregation.

Development of Peptide Therapeutics with Enhanced Pharmacokinetics

Incorporation of N-methylated residues is a proven strategy to improve the drug-like properties of peptides. The N-methyl group shields the adjacent peptide bond from proteolytic cleavage by enzymes, increasing the peptide's in vivo half-life. It also removes a hydrogen bond donor, increasing lipophilicity and potentially enhancing membrane and oral permeability.

Synthesis of Conformationally Constrained Peptides

The steric hindrance from the N-methyl group restricts the conformational freedom of the peptide backbone, often favoring a specific geometry (e.g., inducing a cis-amide bond). This makes Fmoc-N-Me-Ser(tBu)-OH a valuable tool for designing peptides that must adopt a particular 3D structure to achieve high-affinity binding to a biological target.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

397.18892296 Da

Monoisotopic Mass

397.18892296 Da

Heavy Atom Count

29

Wikipedia

N-Fmoc-N-Methyl-O-tert-butyl-L-serine

Dates

Last modified: 08-15-2023

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